4-Bromo[2.2]paracyclophane 4-Bromo[2.2]paracyclophane
Brand Name: Vulcanchem
CAS No.: 1908-61-8
VCID: VC21220917
InChI: InChI=1S/C16H15Br/c17-16-11-14-6-5-12-1-3-13(4-2-12)7-9-15(16)10-8-14/h1-4,8,10-11H,5-7,9H2
SMILES: C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)Br
Molecular Formula: C16H15Br
Molecular Weight: 287.19 g/mol

4-Bromo[2.2]paracyclophane

CAS No.: 1908-61-8

Cat. No.: VC21220917

Molecular Formula: C16H15Br

Molecular Weight: 287.19 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo[2.2]paracyclophane - 1908-61-8

Specification

CAS No. 1908-61-8
Molecular Formula C16H15Br
Molecular Weight 287.19 g/mol
IUPAC Name 5-bromotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene
Standard InChI InChI=1S/C16H15Br/c17-16-11-14-6-5-12-1-3-13(4-2-12)7-9-15(16)10-8-14/h1-4,8,10-11H,5-7,9H2
Standard InChI Key RJOYWTPJYZNRJD-UHFFFAOYSA-N
SMILES C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)Br
Canonical SMILES C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)Br

Introduction

Chemical Structure and Properties

Structural Characteristics

4-Bromo[2.2]paracyclophane possesses a unique structure characterized by two aromatic rings bridged by two methylene (CH₂) groups. The rigid framework features the specific placement of a bromine atom at the 4th position, which further modifies the compound's electronic and steric properties compared to unsubstituted [2.2]paracyclophane. This molecular architecture leads to significant ring strain and unusual spatial arrangements of the aromatic rings.

The molecular framework creates a system with planar chirality, making 4-Bromo[2.2]paracyclophane a valuable chiral building block in organic synthesis. The incorporation of the bromine atom provides a reactive site for further functionalization while maintaining the molecule's chiral integrity.

Spectroscopic Properties

One of the most studied aspects of 4-Bromo[2.2]paracyclophane is its circular dichroism (CD) spectroscopy profile. Research has shown that the compound exhibits strong multisignate Cotton effects (CEs) at various electronic transitions of the component bromobenzene chromophore . These transitions are identified as 1Lb, 1La, and 1B bands in spectroscopic studies.

For enantiomerically pure samples, the enantiomer that elutes earlier from chiral high-performance liquid chromatography columns (specifically Chiralcel IA or IB) demonstrates negative and positive Cotton effects at the 1Lb and 1La bands, respectively . These characteristic CD patterns have been instrumental in assigning absolute configurations to the enantiomers.

Additionally, a weak but distinctive Cotton effect is observed in the lowest-energy region (around 320 nm), attributed to interplanar interactions and designated as the "cyclophane band" . This spectroscopic feature is characteristic of [2.n]cyclophanes and provides valuable insights into the compound's electronic structure.

Synthesis Methods

Direct Bromination Approach

The most straightforward synthesis method for 4-Bromo[2.2]paracyclophane involves the direct bromination of [2.2]paracyclophane. This reaction typically employs bromine with an iron catalyst in a mixed solvent system of tetrachloromethane and dichloromethane . The reaction proceeds for approximately 2 hours under controlled conditions.

This synthetic approach has been reported to achieve excellent yields, with studies documenting up to 99% yield of the target compound . The reaction conditions can be represented as:

[2.2]paracyclophane + Br₂ (with Fe catalyst in CCl₄/CH₂Cl₂, 2h) → 4-Bromo[2.2]paracyclophane

The high yield makes this method particularly attractive for laboratory-scale synthesis, though careful control of reaction conditions is necessary to minimize the formation of dibromo derivatives.

Alternative Synthetic Routes

While direct bromination represents the most common approach, several multi-step reaction sequences have been reported in research literature for synthesizing 4-Bromo[2.2]paracyclophane. These alternative methods may be preferred when specific regioisomeric control is required or when starting from different precursors.

One noteworthy related synthesis pathway involves the regioselective mono- and dibromination of 4-hydroxy[2.2]paracyclophane . This approach provides access to a variety of bromo-substituted derivatives with different substitution patterns. The resulting compounds serve as versatile intermediates for further transformations, particularly when constructing more complex molecular architectures based on the [2.2]paracyclophane scaffold.

Chirality and Spectroscopic Studies

Planar Chirality

4-Bromo[2.2]paracyclophane exhibits planar chirality due to the non-superimposable arrangement of its substituted aromatic rings. This property has made it a subject of significant interest in stereochemical studies. The designation of absolute configuration follows the Rp/Sp system commonly used for planar chiral molecules.

Through detailed circular dichroism studies comparing experimental and theoretical spectra, researchers have conclusively assigned the Rp configuration to the enantiomers that elute first from chiral HPLC columns (specifically Chiralcel IA or IB) . This assignment has been consistent across different brominated [2.2]paracyclophane derivatives, suggesting a reliable pattern for stereochemical analysis of related compounds.

Theoretical and Experimental Circular Dichroism Studies

Comprehensive investigations of 4-Bromo[2.2]paracyclophane's circular dichroism properties have employed both experimental measurements and advanced computational methods. The table below summarizes key computational results for 4-Bromo[2.2]paracyclophane (identified as compound "1" in the source) using various theoretical methods :

MethodE₁ (eV)f₁R₁E₂ (eV)f₂R₂E₃ (eV)f₃R₃
RI-CC24.270.0001-1.94.570.0008-1.25.030.013-86
RI-ADC(2)4.270.0001-2.94.580.0007-1.85.020.015-87
SAC-CI3.170.0001-3.23.550.002+4.64.170.009-74
M06-2X4.470.0001-3.94.800.001-1.04.960.012-83
CAM-B3LYP4.460.0002-4.84.780.001-4.84.910.010-39
BHLYP4.540.0003-7.64.820.002-204.960.006-15

In this table, En represents the nth excitation energy (in eV), fn is the oscillator strength, and Rn is the rotatory strength calculated using different computational methods . These theoretical calculations have been crucial in understanding the compound's electronic transitions and for verifying the absolute configuration assignments.

The anisotropy (g) factors for the 1Lb bands of 4-Bromo[2.2]paracyclophane are notably large (approximately 10⁻²), while those for the 1La band are in the conventional order of 10⁻³ . These measurements provide valuable quantitative data on the compound's chiroptical properties.

Comparisons with Related Compounds

Derivatives and Transformations

The bromine atom in 4-Bromo[2.2]paracyclophane serves as a versatile handle for further chemical transformations. Research has demonstrated that this compound can be utilized as a starting material for synthesizing various functionalized [2.2]paracyclophanes.

One notable transformation pathway involves the synthesis of bromo-substituted 4-hydroxy[2.2]paracyclophanes and [2.2]paracyclophane-4,7-quinones . These derivatives combine bromine atoms, hydroxy groups, and/or quinoid fragments in their structures, making them valuable building blocks for more complex molecular architectures. The regioselective mono- and dibromination of 4-hydroxy[2.2]paracyclophane has been particularly well-studied, providing access to a range of chiral building blocks with various substitution patterns .

Applications and Research Significance

Molecular Recognition and Host-Guest Chemistry

The rigid and well-defined structure of 4-Bromo[2.2]paracyclophane makes it a promising candidate for designing molecular receptors capable of selectively binding specific guest molecules. This property has potential applications in developing sensors, drug delivery systems, and catalysts with specific recognition capabilities.

The unique three-dimensional architecture of the compound, combined with the electronic effects of the bromine substituent, creates distinct binding pockets that can interact with guest molecules through various non-covalent interactions, including π-π stacking, halogen bonding, and van der Waals forces.

Materials Science Applications

The aromatic nature and the presence of the bromine atom significantly influence the electronic properties of 4-Bromo[2.2]paracyclophane. These characteristics have prompted research into its potential as a building block for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Additionally, the compound's ability to self-assemble into well-defined structures through weak interactions makes it valuable for studying supramolecular chemistry. This field explores the formation and properties of larger assemblies from individual molecules, potentially leading to new materials with novel properties for various technological applications.

Asymmetric Synthesis

As a planar chiral molecule, 4-Bromo[2.2]paracyclophane has significant potential in asymmetric synthesis. When resolved into enantiomerically pure forms, it can serve as a chiral auxiliary or catalyst in stereoselective reactions. The well-defined spatial arrangement of the bromine substituent relative to the cyclophane framework enables the compound to effectively transfer its chirality in various transformations.

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